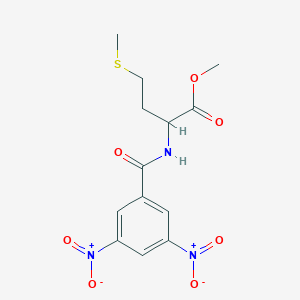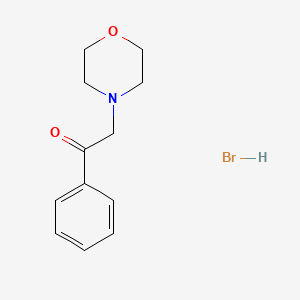
3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or receptors involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has biochemical and physiological effects in vitro. One study found that the compound inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that the compound had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its potential as a specific inhibitor of certain enzymes or receptors. However, a limitation is that the compound may have off-target effects or toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for cancer or inflammation. Another direction is to study its mechanism of action in more detail to identify specific targets for inhibition. Additionally, the compound could be modified to improve its potency or reduce toxicity.
Métodos De Síntesis
The synthesis of 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been reported in several studies. One method involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with hydrazine hydrate to form 4-isopropoxy-3-methoxybenzaldehyde hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. The ester is then converted to the carbohydrazide using hydrazine hydrate and acetic acid.
Aplicaciones Científicas De Investigación
3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research. One study investigated its ability to inhibit the growth of cancer cells in vitro. Another study looked at its potential as an anti-inflammatory agent. The compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-8(2)21-12-5-4-9(6-13(12)20-3)10-7-11(18-17-10)14(19)16-15/h4-8H,15H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEGVCVUSWXQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5051064.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5051081.png)

![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5051087.png)

![1-methoxy-2-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5051089.png)

![1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5051095.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5051096.png)


![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051125.png)
![2-(2,3-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5051135.png)
![1-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051139.png)